3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde
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Overview
Description
3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H12Cl2O2. It is characterized by the presence of two chlorine atoms and a benzyl ether group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 3-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
Oxidation: 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzoic acid.
Reduction: 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles and electrophiles in the cellular environment .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the benzyl ether group, making it less versatile in certain chemical reactions.
4-[(3-Methylbenzyl)oxy]benzaldehyde:
3,5-Dichloro-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a benzyl ether group, leading to different chemical properties
Uniqueness
3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde is unique due to the combination of its chlorine atoms and benzyl ether group, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,5-dichloro-4-[(3-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAITXAECZEBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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